6-chloro-2-methyl-N-(4-morpholin-4-ylphenyl)quinolin-4-amine;hydrochloride
Description
6-chloro-2-methyl-N-(4-morpholin-4-ylphenyl)quinolin-4-amine;hydrochloride is a synthetic organic compound that belongs to the quinoline class of heterocyclic aromatic compounds. This compound is characterized by the presence of a quinoline core substituted with a chlorine atom at the 6-position, a methyl group at the 2-position, and an N-(4-morpholin-4-ylphenyl) group at the 4-position. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Properties
IUPAC Name |
6-chloro-2-methyl-N-(4-morpholin-4-ylphenyl)quinolin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O.ClH/c1-14-12-20(18-13-15(21)2-7-19(18)22-14)23-16-3-5-17(6-4-16)24-8-10-25-11-9-24;/h2-7,12-13H,8-11H2,1H3,(H,22,23);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJPHJYJRWKNPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Cl)NC3=CC=C(C=C3)N4CCOCC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-methyl-N-(4-morpholin-4-ylphenyl)quinolin-4-amine;hydrochloride typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
N-Alkylation: The N-(4-morpholin-4-ylphenyl) group can be introduced through a nucleophilic substitution reaction using 4-morpholin-4-ylphenylamine and an appropriate alkylating agent.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-methyl-N-(4-morpholin-4-ylphenyl)quinolin-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the quinoline ring or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline core or the phenyl ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and nucleophiles.
Major Products Formed
Oxidation: Quinoline N-oxides and other oxidized derivatives.
Reduction: Reduced quinoline derivatives and amine products.
Substitution: Substituted quinoline and phenyl derivatives.
Scientific Research Applications
6-chloro-2-methyl-N-(4-morpholin-4-ylphenyl)quinolin-4-amine;hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the development of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-chloro-2-methyl-N-(4-morpholin-4-ylphenyl)quinolin-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disrupting Cellular Functions: Interfering with DNA replication, protein synthesis, or other essential cellular functions.
Comparison with Similar Compounds
Similar Compounds
6-chloro-2-methylquinoline: Lacks the N-(4-morpholin-4-ylphenyl) group, resulting in different chemical and biological properties.
2-methyl-N-(4-morpholin-4-ylphenyl)quinolin-4-amine:
4-aminoquinoline derivatives: Share the quinoline core but differ in the substituents, leading to variations in their biological activities and uses.
Uniqueness
6-chloro-2-methyl-N-(4-morpholin-4-ylphenyl)quinolin-4-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The presence of the chlorine atom, methyl group, and N-(4-morpholin-4-ylphenyl) group contributes to its versatility and makes it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
